REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:18])[C:8]([CH3:17])=[C:9]([C:12]([O:14]CC)=[O:13])[C:10]=1[CH3:11])=[O:5])[CH3:2]>S(=O)(=O)(O)O>[CH3:18][N:7]1[C:8]([CH3:17])=[C:9]([C:12]([OH:14])=[O:13])[C:10]([CH3:11])=[C:6]1[C:4]([O:3][CH2:1][CH3:2])=[O:5]
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Name
|
|
Quantity
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11.9 g
|
Type
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reactant
|
Smiles
|
C(C)OC(=O)C=1N(C(=C(C1C)C(=O)OCC)C)C
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
TEMPERATURE
|
Details
|
is heated on the steam cone for 1 hour
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Duration
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1 h
|
Type
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ADDITION
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Details
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The resulting solution is poured on to ice
|
Type
|
CUSTOM
|
Details
|
the precipitate collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=C(C(=C1C)C(=O)O)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |